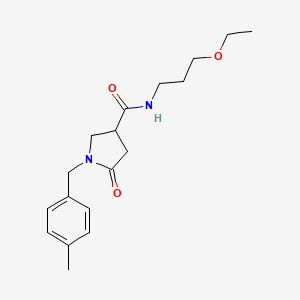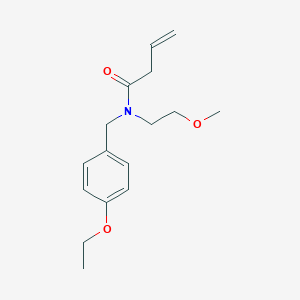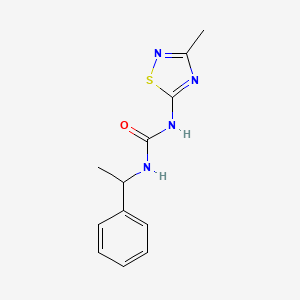
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the family of pyrrolidine carboxamides. This compound has been of great interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that it may work by modulating the activity of certain receptors in the brain, such as the NMDA receptor and the alpha7 nicotinic acetylcholine receptor. It may also work by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It has also been shown to reduce the levels of certain inflammatory markers, such as TNF-alpha and IL-6. In addition, it has been shown to improve mitochondrial function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is its potential as a neuroprotective agent. It has been shown to have a wide range of neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is in the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is in the development of more water-soluble derivatives of the compound that can be used in a wider range of experiments. Finally, there is a need for further studies to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other conditions.
Métodos De Síntesis
The synthesis of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with ethyl acetoacetate to form 1-(4-methylbenzyl)-3-oxobutan-1-amine. This intermediate is then reacted with 3-chloropropyl ethyl ether to form N-(3-ethoxypropyl)-1-(4-methylbenzyl)-3-oxobutan-1-amine. Finally, this intermediate is treated with ammonia to form N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can improve memory and learning in animal models. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-10-4-9-19-18(22)16-11-17(21)20(13-16)12-15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOTKGMHJXTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]butan-1-ol](/img/structure/B5901914.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)
![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)


![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)

![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)
![(1R,9aR)-1-({[(1S)-1-(3-methylpyridin-2-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902003.png)